3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

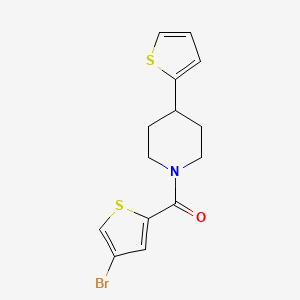

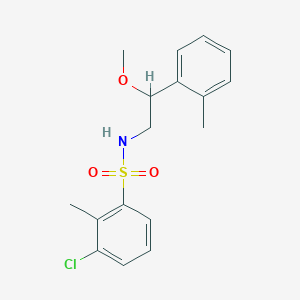

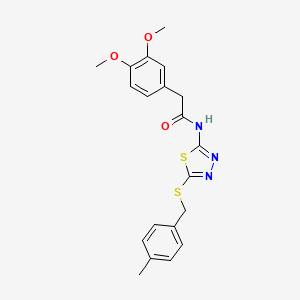

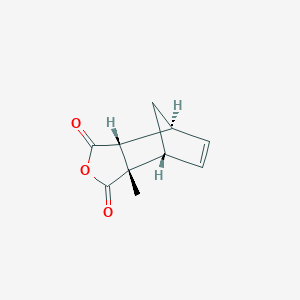

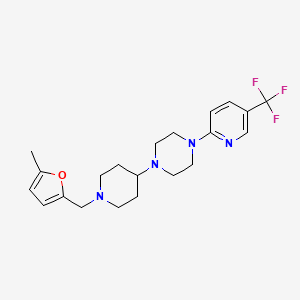

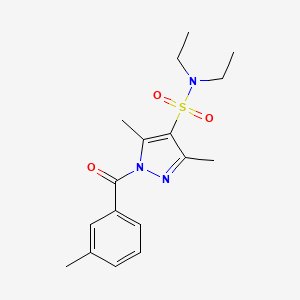

3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide, also known as OTS964, is a small molecule inhibitor that targets the serine/threonine kinase, TTK (also known as Mps1). TTK is a crucial regulator of chromosome segregation and spindle assembly checkpoint (SAC) during mitosis. OTS964 has shown promising results in preclinical studies as an anticancer agent and is currently being tested in clinical trials.

Applications De Recherche Scientifique

Spectroscopic Studies

- The compound has been involved in spectroscopic studies, where its structural analogs showed bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential use in fluorescence and quantum yield studies (Kimber et al., 2003).

Anticancer Properties

- Research has explored the anticancer properties of similar sulfonamide compounds, indicating their potential use in cancer treatment and drug development (Zhang et al., 2010).

Gene Expression Studies

- Studies have used sulfonamide-focused libraries, including analogs of this compound, for cell-based antitumor screens, revealing their role as cell cycle inhibitors and potential in medicinal genomics (Owa et al., 2002).

HIV-1 Infection Prevention

- Methylbenzenesulfonamide compounds, including this one, have been investigated as potential small molecular antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Polymeric Material Functionalization

- The compound has been used in the synthesis of polymeric materials, indicating its relevance in material science (Hori et al., 2011).

Chemical Synthesis and Characterization

- Various studies have focused on the synthesis and structural characterization of similar compounds, shedding light on their chemical properties and potential applications (Pu et al., 2016).

Antifungal and Anti-HIV Activity

- Some derivatives have been screened for their anti-HIV and antifungal activities, demonstrating the compound's potential in pharmaceutical applications (Zareef et al., 2007).

Hydrocarbon Oxidation Studies

- The compound has been part of studies on the oxidation of hydrocarbons, suggesting its use in chemical reaction mechanisms (Labinger et al., 1993).

Spectroscopic Analysis and Dimer Interaction

- Research has also been conducted on spectroscopic analysis and dimer interaction energies of similar compounds, valuable in understanding molecular interactions (Karakaya et al., 2015).

Propriétés

IUPAC Name |

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-12-7-4-5-8-14(12)16(22-3)11-19-23(20,21)17-10-6-9-15(18)13(17)2/h4-10,16,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFPFFRWZIYUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)

![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)